molecular formula C28H22N2O3 B15004515 4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15004515
M. Wt: 434.5 g/mol
InChI Key: OBXAAWFCOTYJHK-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a furan ring, a pyrrole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with aniline derivatives under acidic conditions, followed by cyclization and further functionalization to introduce the pyrrole ring and additional aromatic groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation to form various furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products include furanones and other oxidized furan derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can lead to modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

    4-(furan-2-ylcarbonyl)aniline: Shares the furan and aniline moieties but lacks the pyrrole ring and additional phenyl groups.

    3-(4-methylphenylamino)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one: Similar pyrrole structure but without the furan ring.

Uniqueness: 4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of furan, pyrrole, and multiple aromatic rings, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-(4-methylanilino)-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O3/c1-19-14-16-21(17-15-19)29-25-24(27(31)23-13-8-18-33-23)26(20-9-4-2-5-10-20)30(28(25)32)22-11-6-3-7-12-22/h2-18,26,29H,1H3

InChI Key

OBXAAWFCOTYJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5

Origin of Product

United States

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